REACTION_CXSMILES
|
C[O:2][C:3]([CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([Br:14])[CH:11]=2)[CH2:6]1)=[O:4]>CC(O)=O>[Br:14][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[CH2:6][CH:5]([C:3]([OH:4])=[O:2])[CH2:13]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CC2=CC=C(C=C2C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CC(=O)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
After evaporation of the solvent
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Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 1N NaOH
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Type
|
WASH
|
Details
|
The resulting mixture was washed with Et2O (3×75 mL) after which it
|
Type
|
EXTRACTION
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Details
|
The solution was extracted with CH2Cl2 (3×150 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts was washed with H2O (3×100 mL), brine (1×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CC(CC2=CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |